molecular formula C16H13ClN2O2S3 B2756694 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922884-31-9

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2756694
CAS No.: 922884-31-9
M. Wt: 396.92
InChI Key: BDUDVMCBYHMRSD-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound features a thiazole ring, a thiophene ring substituted with chlorine, and a methoxyphenyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a thiourea derivative and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent such as N-chlorosuccinimide (NCS).

    Attachment of the Methoxyphenyl Thioether Group: This step involves the nucleophilic substitution of a methoxyphenyl thiol with an appropriate electrophile, such as an acyl chloride or a haloacetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting bioactivity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. The presence of the thiazole and thiophene rings, along with the methoxyphenyl group, suggests it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural motifs are often found in pharmacologically active molecules, making it a candidate for further exploration in drug discovery programs.

Industry

Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and thiophene rings could facilitate binding to protein targets, while the methoxyphenyl group might enhance its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-hydroxyphenyl)thio)acetamide: Similar structure with a hydroxy group instead of a methoxy group.

    N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the specific combination of its functional groups. The presence of both the chlorothiophene and methoxyphenyl thioether groups provides distinct chemical properties and potential biological activities that differentiate it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S3/c1-21-10-2-4-11(5-3-10)22-9-15(20)19-16-18-12(8-23-16)13-6-7-14(17)24-13/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUDVMCBYHMRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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